4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine

Beschreibung

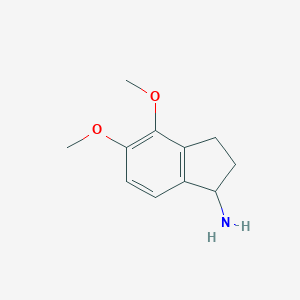

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6,9H,3,5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXCASJKIQAMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(CC2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595271 | |

| Record name | 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168902-80-5 | |

| Record name | 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,5 Dimethoxy 2,3 Dihydro 1h Inden 1 Amine

Strategic Retrosynthetic Analysis and Key Disconnections of the Indane Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine (I), the analysis begins with the primary functional group, the amine.

A primary disconnection, based on functional group interconversion (FGI), points from the target amine (I) to the corresponding ketone, 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-one (II) . This simplifies the synthesis to the formation of the indanone core and a subsequent amination reaction.

The next key disconnection breaks the indane ring structure. Two logical bond cleavages are considered for the formation of the five-membered ring in the indanone (II) :

Disconnection (a): Cleavage of the C1-C7a bond suggests an intramolecular Friedel-Crafts acylation. This leads back to a 3-arylpropionic acid derivative, specifically 3-(2,3-dimethoxyphenyl)propanoic acid (III) .

Disconnection (b): Cleavage of the C2-C3 bond points towards a Nazarov cyclization, starting from a corresponding chalcone (an α,β-unsaturated ketone).

The precursor (III) can be further simplified by disconnecting the bond between the aromatic ring and the propanoic acid side chain, leading back to a dimethoxybenzene derivative and a three-carbon synthon. This analysis identifies 1,2-dimethoxybenzene as a plausible and readily available starting material.

Synthesis of Precursor Molecules for this compound

The synthesis of the target amine relies heavily on the successful preparation of its immediate precursor, the corresponding indanone.

Preparation of 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-one as a Core Intermediate

The formation of the indanone ring is a critical step. Intramolecular Friedel-Crafts acylation is a common and effective method for constructing this bicyclic system. The synthesis typically starts from 1,2-dimethoxybenzene, which undergoes a Friedel-Crafts reaction with a suitable three-carbon acylating agent, followed by cyclization.

A well-established route involves the reaction of 1,2-dimethoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 3-(3,4-dimethoxybenzoyl)propanoic acid. The ketone in this intermediate is then reduced, for example, through a Clemmensen or Wolff-Kishner reduction, to yield 4-(3,4-dimethoxyphenyl)butanoic acid. However, for the target 4,5-dimethoxy isomer, the starting material would be 2,3-dimethoxyphenylpropanoic acid. A more direct approach is the cyclization of 3-(2,3-dimethoxyphenyl)propanoic acid using a strong acid catalyst like polyphosphoric acid (PPA) or methanesulfonic acid.

| Reaction Type | Starting Materials | Reagents and Conditions | Product | Typical Yield |

| Friedel-Crafts Acylation/Cyclization | 1,2-Dimethoxybenzene, 3-Chloropropionyl chloride | 1. AlCl₃ (Friedel-Crafts acylation)2. Strong acid (e.g., H₂SO₄, PPA) for cyclization | 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-one | Moderate to Good |

| Propanoic Acid Cyclization | 3-(2,3-Dimethoxyphenyl)propanoic acid | Polyphosphoric Acid (PPA), heat | 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-one | Good to Excellent |

Functional Group Interconversions Leading to the 1-Amine Moiety

With the core intermediate, 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-one, in hand, the next stage involves the introduction of the amine group at the C1 position. Several synthetic pathways can achieve this transformation.

Reductive amination is a highly efficient method for converting a ketone directly into an amine in a single pot. wikipedia.orgorganic-chemistry.org This reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine source (such as ammonia (B1221849) or ammonium (B1175870) acetate), which is then reduced in situ to the desired amine. wikipedia.org

Common reducing agents for this transformation are selected for their ability to reduce the protonated imine intermediate faster than the starting ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently used for this purpose due to their mild nature and good selectivity. organic-chemistry.orgmasterorganicchemistry.com The reaction is typically performed under weakly acidic conditions to facilitate imine formation without deactivating the amine nucleophile. masterorganicchemistry.com

| Method | Amine Source | Reducing Agent | Solvent | Key Features |

| Direct Reductive Amination | Ammonia, Ammonium Acetate, or Ammonium Chloride | Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Methanol, Ethanol, or 1,2-Dichloroethane | One-pot procedure; mild conditions; good functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Catalytic Hydrogenation | Ammonia, Hydrogen gas | Palladium on Carbon (Pd/C), Raney Nickel (Ra-Ni), or Platinum Oxide (PtO₂) | Methanol or Ethanol | Can achieve high yields but may require elevated pressure and temperature. |

An alternative, two-step approach involves the initial reduction of the ketone to an alcohol, followed by the conversion of the alcohol to the amine.

Step 1: Reduction of Ketone to Alcohol The ketone, 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-one, can be readily reduced to the corresponding alcohol, 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-ol, using standard hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol is a common and effective choice for this transformation.

Step 2: Conversion of Alcohol to Amine The hydroxyl group of the intermediate alcohol is a poor leaving group and must be activated before substitution with an amine. Common strategies include:

Conversion to a Halide or Sulfonate: The alcohol can be converted to a better leaving group, such as a tosylate, mesylate, or halide (e.g., by reaction with SOCl₂ or PBr₃). The resulting compound can then undergo nucleophilic substitution with ammonia or an azide salt (followed by reduction) to yield the amine.

Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to the amine with inversion of stereochemistry. It involves reacting the alcohol with a nitrogen nucleophile (e.g., phthalimide or hydrazoic acid) in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). If phthalimide is used, a subsequent deprotection step is required.

The Curtius rearrangement is a powerful method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. nih.govscispace.com This reaction proceeds through an acyl azide intermediate, which thermally or photochemically rearranges to an isocyanate. wikipedia.orgmasterorganicchemistry.com The isocyanate can then be trapped with water or acid to yield the primary amine via an unstable carbamic acid intermediate. nih.govmasterorganicchemistry.com

To apply this methodology to the synthesis of this compound, a precursor carboxylic acid, 4,5-dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid, is required. A plausible route to this acid could start from the indanone, for example, via the Strecker synthesis or by conversion to a nitrile followed by hydrolysis.

Once the carboxylic acid is obtained, it can be converted to the acyl azide. A common and mild method for this is the use of diphenylphosphoryl azide (DPPA). scispace.com Heating the acyl azide in an inert solvent induces the rearrangement to the isocyanate. Subsequent hydrolysis provides the target amine. A key advantage of the Curtius rearrangement is the complete retention of stereochemistry at the migrating carbon. scispace.com

| Step | Reactant | Reagents | Intermediate |

| 1. Acyl Azide Formation | 4,5-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid | Diphenylphosphoryl azide (DPPA), triethylamine | Acyl azide |

| 2. Rearrangement | Acyl azide | Heat (thermal rearrangement) | Isocyanate |

| 3. Hydrolysis | Isocyanate | Aqueous acid (e.g., HCl) | This compound |

Stereoselective Synthesis of this compound

The creation of a single, desired enantiomer of a chiral amine can be achieved through several strategic approaches. For this compound, methodologies range from modern catalytic asymmetric transformations to classical resolution techniques.

Development of Chiral Catalysis Approaches

Chiral catalysis is a powerful tool for the enantioselective synthesis of amines, often involving the asymmetric reduction of a prochiral precursor like an imine or ketone. In this approach, a small amount of a chiral catalyst, typically a transition metal complex with a chiral ligand, guides the reaction to preferentially form one enantiomer over the other.

While specific applications of chiral catalysis for the direct synthesis of this compound are not extensively documented in dedicated studies, the principles are well-established for similar structures. Asymmetric transfer hydrogenation of imines using chiral Ruthenium (II) or Rhodium complexes is a leading strategy. These catalysts facilitate the stereoselective addition of hydrogen to the C=N double bond, establishing the chiral center at the amine-bearing carbon. Chiral dialkylaminopyridine (DMAP) derivatives have also emerged as effective catalysts in various asymmetric syntheses. nih.govmsu.edu

| Catalyst Type | Example Metal/Ligand System | Typical Application |

| Asymmetric Hydrogenation Catalysts | Ruthenium(II) with chiral diphosphine and diamine ligands (e.g., Ru-TsDPEN) | Asymmetric reduction of ketones and imines |

| Chiral Lewis Acids | Copper, Scandium, or Zinc complexes with chiral ligands (e.g., Box, PyBox) | Enantioselective additions to carbonyls and imines |

| Organocatalysts | Chiral phosphoric acids, Proline derivatives, Chiral DMAP analogues | Asymmetric Mannich reactions, reductive aminations |

Asymmetric Transformations for Enantiopure Amine Synthesis

Asymmetric transformations encompass a broad range of reactions that create a chiral center with a high degree of enantioselectivity. For the synthesis of enantiopure this compound, a key transformation would be the asymmetric reduction of the precursor, 4,5-dimethoxy-1-indanone, or its corresponding imine.

Biocatalysis, using enzymes such as ketoreductases or transaminases, represents a highly effective method for such transformations. A ketoreductase could reduce the 4,5-dimethoxy-1-indanone to a chiral alcohol with high enantiomeric excess, which could then be converted to the amine. Alternatively, a transaminase could directly convert the ketone to the desired amine in a single, highly stereoselective step. These enzymatic methods offer the advantages of mild reaction conditions and exceptional selectivity. For instance, the asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol has been achieved with absolute stereoselectivity using a newly isolated microbial strain, highlighting the power of biocatalysis. nih.gov

Utilization of Chiral Auxiliaries and Resolving Agents

One of the most established and practical methods for obtaining enantiomerically pure amines like this compound is through classical chiral resolution. pbworks.com This technique involves the separation of a racemic mixture (a 1:1 mixture of both enantiomers) by converting the enantiomers into a pair of diastereomers. stereoelectronics.org Since diastereomers have different physical properties, they can be separated by conventional methods like fractional crystallization. stereoelectronics.org

The process for resolving racemic this compound typically involves the following steps:

Salt Formation: The racemic amine is treated with a single enantiomer of a chiral acid, known as a resolving agent. This acid-base reaction forms a mixture of two diastereomeric salts.

Separation: Due to their different solubilities, one of the diastereomeric salts preferentially crystallizes from the solution. This salt is then separated by filtration.

Liberation: The isolated, diastereomerically pure salt is treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free, enantiomerically pure amine. pbworks.com

The choice of resolving agent and solvent is critical for efficient separation. Tartaric acid and its derivatives are among the most common and effective resolving agents for amines. pbworks.comresearchgate.net

| Resolving Agent Class | Specific Examples | Target Functional Group |

| Chiral Carboxylic Acids | (+)-Tartaric acid, (-)-Mandelic acid, (-)-Malic acid | Racemic Amines |

| Chiral Sulfonic Acids | (+)-Camphor-10-sulfonic acid | Racemic Amines |

| Chiral Amines | (-)-Brucine, (R)-1-Phenylethanamine | Racemic Carboxylic Acids |

| Acylating Agents (for Auxiliaries) | (1S)-(-)-Camphanic chloride | Racemic Alcohols and Amines |

Novel Synthetic Routes and Process Innovations

Efficiency and sustainability are key drivers in modern synthetic chemistry. Innovations such as one-pot syntheses and optimized catalytic methods are crucial for developing practical and scalable routes to target molecules.

One-Pot Synthesis Strategies

One-pot synthesis involves conducting multiple consecutive reactions in a single reactor without isolating intermediate compounds. This approach enhances efficiency by saving time, reducing solvent waste, and minimizing material loss during purification steps.

A potential one-pot strategy for synthesizing this compound would start from 4,5-dimethoxy-1-indanone. The process could involve:

Oximation: The indanone is reacted with hydroxylamine hydrochloride in the same vessel.

In-situ Reduction: Following the completion of the oximation reaction, a catalyst and a reducing agent (e.g., hydrogen gas) are introduced directly into the reaction mixture to reduce the intermediate oxime to the final amine product.

While this specific one-pot sequence for this compound is not widely detailed, the principle has been demonstrated in related chemistry. For example, efficient one-pot oximation-Beckmann rearrangements of ketones to amides have been successfully developed, showcasing the feasibility of sequential reactions from a ketone starting material. orgchemres.orgunive.it

Catalytic Hydrogenation Approaches for Amine Formation

The most common route to this compound involves the reduction of an intermediate oxime. The precursor, 4,5-dimethoxy-1-indanone, is first converted to 4,5-dimethoxy-2,3-dihydro-1H-inden-1-one oxime by reaction with hydroxylamine. orgsyn.orgscielo.br This oxime is then reduced to the primary amine via catalytic hydrogenation. researchgate.net

Catalytic hydrogenation is a widely used industrial process for its efficiency and clean reaction profile. encyclopedia.pub The choice of catalyst and reaction conditions can significantly influence the reaction's outcome and selectivity. For the reduction of indanone oximes, several heterogeneous catalysts are effective.

| Catalyst | Typical Conditions | Advantages/Disadvantages |

| Palladium on Carbon (Pd/C) | H₂ gas (3 atm), acidic medium (e.g., AcOH, H₂SO₄), 20-25°C | High yield of amine, effective in acidic conditions. encyclopedia.pub |

| Platinum on Carbon (Pt/C) | H₂ gas (3 atm), acidic medium, 20-25°C | Can lead to hydroxylamine as a byproduct under certain acidic conditions. encyclopedia.pub |

| Raney Nickel (Ra-Ni) | H₂ gas, basic medium (e.g., ammonia in ethanol) | High yield of amine, requires basic conditions for optimal activity, cost-effective. encyclopedia.pub |

| Titanium(IV) chloride / Sodium borohydride | Anhydrous conditions | Effective but requires stringent water-free operation, making it less suitable for industrial scale-up. google.com |

Studies on the closely related 2-indanone oxime show that Pd/C in the presence of acid provides the corresponding 2-aminoindane in high yield (94%). encyclopedia.pub In contrast, Raney Nickel is highly effective under basic conditions, also giving the amine in excellent yield (91%). encyclopedia.pub These findings provide a strong basis for selecting conditions for the synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr) in Analogous Systems

Nucleophilic aromatic substitution (SNAr) represents a significant pathway for the synthesis of aromatic amines. This reaction is particularly effective when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. In systems analogous to the precursors of this compound, SNAr has been successfully employed to introduce an amino group.

A pertinent example is the synthesis of 2-(4-amino-substituted benzylidene) indanone analogues. In this process, a precursor molecule, 2-(4-fluorobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, which features a fluorine atom as a leaving group and is activated by a carbonyl group, undergoes reaction with a variety of aliphatic and aromatic amines. This reaction proceeds via an SNAr mechanism, where the amine acts as the nucleophile, displacing the fluoride ion to form a new carbon-nitrogen bond. The presence of the electron-withdrawing indanone moiety facilitates the nucleophilic attack on the aromatic ring. This methodology has demonstrated good to excellent yields in the preparation of a novel class of 1-indanones, underscoring the viability of the SNAr approach in structurally similar systems.

The general mechanism for an SNAr reaction involves a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. The rate of this reaction is influenced by the nature of the leaving group, the strength of the nucleophile, and the presence of activating groups on the aromatic ring.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of this compound is critically dependent on the optimization of reaction conditions to maximize yield and ensure high purity. This optimization process involves a systematic investigation of various parameters, including catalysts, solvents, temperature, and the nature of the reagents.

One of the established routes to aminoindanes is through the catalytic hydrogenation of the corresponding indanone oxime. The choice of catalyst, in this case, plays a pivotal role in the efficiency of the reduction. Studies on the hydrogenation of 2-indanone oxime to 2-aminoindane have demonstrated the differential efficacy of various catalytic systems. For instance, the use of a Palladium on carbon (Pd/C) catalyst in the presence of glacial acetic acid and sulfuric acid has been shown to produce 2-aminoindane in high yields. In contrast, employing a Platinum on carbon (Pt/C) catalyst under similar conditions may lead to the formation of the corresponding hydroxylamine as a significant byproduct. Raney Nickel (Raney Ni) has also been utilized as an effective catalyst for this transformation, particularly under basic conditions.

The following table illustrates the impact of different catalysts on the yield of 2-aminoindane from 2-indanone oxime, based on findings in analogous systems.

| Catalyst | Reaction Conditions | Yield of 2-aminoindane (%) |

| Pd/C | Glacial AcOH, H2SO4 (conc.), 20-25 °C, 3 atm H2 | 94 |

| Pt/C | Glacial AcOH, H2SO4 (conc.), 20-25 °C, 3 atm H2 | Lower yield (Hydroxylamine is major product) |

| Raney Ni | Basic conditions | 91 |

For synthetic routes involving SNAr, the optimization of reaction conditions is equally crucial. The choice of solvent and base can significantly influence the reaction rate and yield. In the N-arylation of indoles with chloro- and fluoroarenes, a reaction analogous to the potential amination of a suitably substituted indane precursor, the combination of potassium hydroxide (KOH) as the base and dimethyl sulfoxide (DMSO) as the solvent has been shown to be highly effective. The use of other solvents such as 1,4-dioxane under similar conditions may result in no product formation.

The table below provides a summary of the optimization of reaction conditions for the N-arylation of 3-methylindole with 1,2-dichlorobenzene, a representative SNAr reaction.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | KOH (1.0) | DMSO | 135 | 56 |

| 2 | KOH (2.0) | DMSO | 135 | 72 |

| 3 | KOH (3.0) | DMSO | 135 | 85 |

| 4 | Cs2CO3 (3.0) | DMSO | 135 | 65 |

| 5 | K2CO3 (3.0) | DMSO | 135 | 43 |

| 6 | KOH (3.0) | 1,4-Dioxane | 135 | 0 |

These findings highlight the importance of a systematic approach to the optimization of reaction parameters to achieve the desired yield and purity of the target compound.

Mechanistic Investigations of Chemical Transformations Involving 4,5 Dimethoxy 2,3 Dihydro 1h Inden 1 Amine

Elucidation of Reaction Mechanisms for Amine Formation

The formation of 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine from its corresponding ketone precursor, 4,5-dimethoxy-2,3-dihydro-1H-inden-1-one, proceeds via a reductive amination reaction. This transformation is a cornerstone of amine synthesis and involves two key sequential steps: the formation of an imine intermediate followed by its reduction to the final amine. wikipedia.org

The initial step is the nucleophilic addition of an amine (in this case, typically ammonia (B1221849) or an ammonia source) to the carbonyl carbon of the indanone. This addition forms a carbinolamine or hemiaminal intermediate. This intermediate is generally unstable and undergoes dehydration, through an alkylimino-de-oxo-bisubstitution, to form an imine. wikipedia.org The equilibrium of this step is often driven towards the imine by the removal of water. wikipedia.org

The second crucial step is the reduction of the C=N double bond of the imine intermediate. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or sodium cyanoborohydride, or through catalytic hydrogenation. wikipedia.orgd-nb.info The choice of reducing agent can influence the reaction conditions and selectivity. For instance, sodium cyanoborohydride is known to be selective for the reduction of imines in the presence of ketones.

Kinetic Studies of Key Synthetic Steps

The rate of imine formation is influenced by several factors, including the concentration of the reactants (ketone and amine), the pH of the reaction medium, and the presence of a catalyst. The reaction is often acid-catalyzed, as protonation of the carbonyl oxygen enhances its electrophilicity, facilitating the nucleophilic attack by the amine. However, excessively low pH can protonate the amine, rendering it non-nucleophilic and thus inhibiting the reaction.

Below is a representative table illustrating the type of data that would be collected in a kinetic study of a similar reductive amination, showing the effect of catalyst concentration on the initial reaction rate.

| Entry | Catalyst Concentration (mol%) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.5 | 1.2 x 10⁻⁴ |

| 2 | 1.0 | 2.5 x 10⁻⁴ |

| 3 | 1.5 | 3.8 x 10⁻⁴ |

| 4 | 2.0 | 5.1 x 10⁻⁴ |

Analysis of Transition State Structures and Energy Barriers

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for analyzing transition state structures and calculating the energy barriers associated with reaction mechanisms. mdpi.com For the reductive amination of 4,5-dimethoxy-2,3-dihydro-1H-inden-1-one, DFT calculations could be employed to model the key steps: nucleophilic attack, carbinolamine formation, dehydration to the imine, and the final reduction.

Studies on similar systems, such as the formation of α,β-unsaturated imines, have utilized DFT to rationalize the selectivity of amine addition to carbonyl compounds. worktribe.com These calculations can reveal the geometric and electronic features of the transition states and intermediates, providing a deeper understanding of the reaction pathway. For instance, in iridium-catalyzed reductive aminations, DFT studies have elucidated the role of the catalyst and ligands in the hydride transfer step. nih.gov

The energy barrier for each step determines its rate. For example, QM/MM (Quantum Mechanics/Molecular Mechanics) calculations on enzyme-catalyzed reductive aminations have identified both hydride transfer and C-N bond cleavage as potential rate-limiting steps. researchgate.net A hypothetical energy profile for the formation of this compound, based on general principles, would show the relative energies of the reactants, intermediates, transition states, and the final product.

A representative table of calculated energy barriers for a generic reductive amination is provided below.

| Reaction Step | Calculated Energy Barrier (kcal/mol) |

| Nucleophilic Attack | 15.2 |

| Dehydration (TS1) | 22.5 |

| Imine Reduction (TS2) | 18.7 |

Role of Catalysts in Reaction Pathways

Catalysts play a pivotal role in the reductive amination pathway, influencing both the rate and selectivity of the reaction. A variety of metal-based catalysts have been employed for this transformation.

Ruthenium Catalysts: Ruthenium complexes, particularly those with phosphine (B1218219) ligands, have been shown to be effective for reductive aminations. nih.govresearchgate.netdntb.gov.ua The electronic and steric properties of the phosphine ligands can be tuned to optimize catalyst activity. researchgate.net Some ruthenium catalysts can operate via a "bifunctional catalysis" mechanism, where the metal center acts as a Lewis acid to activate the substrate, and a ligand component acts as a Brønsted base. acs.org

Iridium Catalysts: Iridium complexes are also highly effective for the reductive amination of ketones. acs.org Mechanistic studies suggest that these catalysts can facilitate the transfer of hydrogen to the imine intermediate.

Iron Catalysts: In the pursuit of more sustainable and cost-effective methods, iron-based catalysts have been developed for the reductive amination of ketones and aldehydes. d-nb.info These catalysts have demonstrated a broad substrate scope and good functional group tolerance. d-nb.info

Other Metals: Catalysts based on nickel, cobalt, and copper have also been successfully applied in reductive amination reactions.

The catalyst can influence the reaction pathway by stabilizing intermediates, lowering the energy of transition states, and facilitating key bond-forming and bond-breaking steps. For example, in catalytic hydrogenation, the catalyst surface provides sites for the adsorption and activation of both the imine and hydrogen.

Isotopic Labeling Studies for Mechanistic Proof

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, thereby providing definitive proof for proposed mechanisms. nih.gov In the context of the formation of this compound, deuterium (B1214612) labeling could be employed to elucidate the details of the reduction step.

For example, if the reduction of the imine intermediate is carried out using a deuterium-labeled reducing agent, such as sodium borodeuteride (NaBD₄), the position of the deuterium atom in the final amine product can be determined by techniques like NMR spectroscopy or mass spectrometry. The incorporation of deuterium at the C1 position of the indane ring would confirm that the reduction occurs at the C=N double bond.

Furthermore, kinetic isotope effect (KIE) studies can provide insights into the rate-determining step of the reaction. nih.govnih.gov By comparing the reaction rates with deuterated and non-deuterated reactants, it is possible to determine if a C-H (or N-H) bond is broken in the rate-limiting step. While specific isotopic labeling studies for this compound are not documented, the principles have been widely applied in the study of amine dehydrogenases and other related enzyme-catalyzed reactions. nih.gov

A hypothetical isotopic labeling experiment is outlined in the table below.

| Experiment | Labeled Reagent | Expected Labeled Position in Product | Mechanistic Implication |

| 1 | Ammonia-¹⁵N | Nitrogen atom | Confirms the source of the amine nitrogen. |

| 2 | Sodium Borodeuteride | C1-H of the indane ring | Confirms hydride transfer to the imine carbon. |

These mechanistic investigations, combining theoretical and experimental approaches, are essential for a comprehensive understanding of the chemical transformations involved in the synthesis of this compound and for the development of more efficient and selective synthetic methodologies.

Advanced Spectroscopic and Structural Characterization of 4,5 Dimethoxy 2,3 Dihydro 1h Inden 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework, connectivity, and spatial relationships of atoms.

The structural confirmation of 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. While specific experimental data for this exact molecule is not widely published, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds like 1-aminoindane. wikipedia.orgnih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would feature two doublets for the two protons on the benzene (B151609) ring. The methoxy (B1213986) groups would each produce a sharp singlet. The aliphatic portion of the molecule, the five-membered ring, would present more complex signals: a triplet for the proton at the C1 position (methine), and multiplets for the four protons of the two methylene (B1212753) groups at C2 and C3.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each of the 11 carbon atoms in the molecule. Key signals would include those for the two methoxy carbons, the five aliphatic carbons of the indane core, and the six aromatic carbons, two of which are oxygen-substituted. The specific chemical shifts are influenced by the electron-donating methoxy groups. mdpi.com

2D NMR: To unambiguously assign these signals, several 2D NMR techniques are essential. rsc.orgrsc.orgnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, primarily through two or three bonds. It would be used to trace the connectivity of the aliphatic protons from the C1 methine through the C2 and C3 methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton(s).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| 1 (CH) | ~4.2 - 4.5 (t) | ~55 - 60 | C2, C3, C7a, C6 |

| 2 (CH₂) | ~1.8 - 2.2 (m), ~2.4 - 2.7 (m) | ~30 - 35 | C1, C3, C7a |

| 3 (CH₂) | ~2.8 - 3.1 (m) | ~30 - 35 | C1, C2, C3a |

| 3a (C) | - | ~140 - 145 | H3, H7 |

| 4 (C-OMe) | - | ~145 - 150 | H6, 4-OCH₃ |

| 5 (C-OMe) | - | ~145 - 150 | H6, 5-OCH₃ |

| 6 (CH) | ~6.7 - 6.9 (d) | ~110 - 115 | H7, C4, C5, C7a |

| 7 (CH) | ~6.9 - 7.1 (d) | ~115 - 120 | H6, C3a, C5 |

| 7a (C) | - | ~135 - 140 | H1, H6, H7 |

| 4-OCH₃ | ~3.8 - 3.9 (s) | ~55 - 60 | C4 |

| 5-OCH₃ | ~3.8 - 3.9 (s) | ~55 - 60 | C5 |

Since the C1 carbon is a stereocenter, this compound exists as a pair of enantiomers, (R) and (S). Standard NMR techniques cannot distinguish between enantiomers. However, their stereochemistry can be assigned using specialized NMR methods.

One common approach involves the use of chiral derivatizing agents (CDAs) , such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). researchgate.net By reacting the racemic amine with both enantiomers of the CDA, a pair of diastereomers is formed. Diastereomers have different physical properties and, crucially, different NMR spectra. By analyzing the differences in the ¹H chemical shifts of the resulting diastereomeric amides, the absolute configuration of the original amine can be determined.

Alternatively, chiral solvating agents (CSAs) can be used. researchgate.net In this method, a chiral agent is added to the NMR sample of the racemic amine. The CSA forms transient, weak diastereomeric complexes with each enantiomer, which are in fast exchange. This interaction is sufficient to induce small but measurable differences in the chemical shifts for the respective enantiomers, allowing for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration by comparing the spectra to those of known standards. researchgate.netnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), provides a highly accurate measurement of a molecule's mass. miamioh.edu This accuracy allows for the determination of the elemental formula. For this compound (C₁₁H₁₅NO₂), HRMS would be used to confirm the exact mass of the protonated molecular ion, [M+H]⁺.

Elemental Formula: C₁₁H₁₅NO₂

Nominal Mass: 193 amu

Monoisotopic Mass: 193.1103 u

Expected [M+H]⁺: 194.1176 m/z

Observing an ion with this precise m/z value in an HRMS experiment would provide strong evidence for the C₁₁H₁₅NO₂ elemental formula, ruling out other possible formulas with the same nominal mass.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides a fingerprint of the molecule's structure. arkat-usa.org For amines, a dominant fragmentation pathway is alpha-cleavage , where the bond adjacent to the C-N bond is broken. libretexts.orglibretexts.org

For this compound, the molecular ion peak would be observed at m/z 193. The fragmentation pattern would be expected to show characteristic losses. A key fragmentation would likely involve the cleavage within the five-membered ring. Based on data for the parent 1-aminoindane, a significant fragment arises from the loss of a C₂H₄ (ethene) molecule via a retro-Diels-Alder-type fragmentation of the five-membered ring, followed by the loss of a hydrogen atom. nih.govnist.gov Another likely fragmentation is the loss of one of the methoxy groups as a methyl radical (·CH₃).

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Description |

| 193 | [C₁₁H₁₅NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 178 | [C₁₀H₁₂NO₂]⁺ | Loss of a methyl radical (·CH₃) from a methoxy group |

| 162 | [C₁₁H₁₄N]⁺ | Loss of a methoxy radical (·OCH₃) |

| 118 | [C₇H₈NO]⁺ | Likely fragment from cleavage within the five-membered ring |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the definitive structure in solution, X-ray crystallography offers an unambiguous picture of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise model of the electron density, and thus the atomic positions.

For this compound, an X-ray crystal structure would provide precise data on bond lengths, bond angles, and torsional angles. It would reveal the conformation of the non-aromatic five-membered ring and the orientation of the methoxy groups relative to the benzene ring.

Furthermore, if a single crystal of one enantiomer is grown (often by forming a salt with a chiral acid or base), X-ray crystallography can be used to determine the absolute stereochemistry of the C1 chiral center without ambiguity. To date, a crystal structure for this compound has not been deposited in public databases. Should such a study be performed, it would provide the ultimate confirmation of the compound's covalent structure and stereochemistry.

Vibrational Spectroscopy (IR, FT-IR) for Functional Group Confirmation

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is produced that acts as a molecular fingerprint. For this compound, FT-IR analysis is crucial for confirming the presence of its key structural features: the primary amine, the aromatic ring, the methoxy groups, and the aliphatic hydrocarbon backbone.

The spectrum of this compound would exhibit distinct absorption bands corresponding to the vibrational modes of its functional groups. The primary amine (-NH₂) group is typically identified by N-H stretching vibrations, which appear as a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the indane ring structure appears just below this value, typically in the 2950-2850 cm⁻¹ range. The C-N stretching of the amine can be found in the 1340-1260 cm⁻¹ region. mdpi.com

The presence of the two methoxy (-OCH₃) groups is confirmed by characteristic C-O stretching vibrations, which typically result in strong bands in the 1260-1000 cm⁻¹ range. Furthermore, C-C stretching vibrations within the aromatic ring are expected to produce bands in the 1625-1430 cm⁻¹ region. mdpi.comnih.gov Computational studies using methods like Density Functional Theory (DFT) can complement experimental data, helping to assign vibrational frequencies with greater accuracy. nih.govresearchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3500 - 3300 | N-H Stretch | Primary Amine | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium |

| 2950 - 2850 | C-H Stretch | Aliphatic (Indane Ring) | Medium-Strong |

| 1625 - 1430 | C=C Stretch | Aromatic Ring | Medium-Variable |

| 1340 - 1260 | C-N Stretch | Aromatic Amine | Medium |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

This compound possesses a chiral center at the C1 position, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are powerful tools for assessing the enantiomeric purity and determining the absolute configuration of such chiral molecules. nih.gov

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. While the amine itself may have a weak chromophore, its enantiomeric purity can be accurately determined through chemical derivatization. rsc.org A common approach involves reacting the chiral amine with a chromophoric agent to form an imine, which exhibits a strong CD signal. rsc.orgresearchgate.net This allows for highly sensitive and quantitative analysis of the enantiomeric excess (ee). rsc.org The sign of the CD signal (positive or negative Cotton effect) is often specific to one enantiomer, which can aid in assigning the absolute configuration (R or S). rsc.orgresearchgate.net This technique can be coupled with HPLC (HPLC-CD) for rapid and automated analysis. rsc.org

Advanced Chromatographic Techniques for Separation and Purity Analysis

Chromatography is an indispensable tool for both the separation of this compound from reaction mixtures and the precise determination of its chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) and LC-MS

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of synthesized compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase.

The method allows for the separation of the target compound from starting materials, byproducts, and degradation products. Purity is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks, typically using a UV detector set to a wavelength where the aromatic ring absorbs strongly. Coupling HPLC with a mass spectrometer (LC-MS) provides an additional layer of confirmation by verifying the molecular weight of the compound eluting at a specific retention time, thus confirming its identity. researchgate.net

Table 2: Illustrative RP-HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Column Temperature | 25-30 °C |

Chiral Chromatography for Enantiomeric Resolution

To separate the two enantiomers of this compound, chiral chromatography is required. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are widely used and have proven effective for resolving a broad range of chiral compounds, including amines. mdpi.comnih.gov The separation is typically achieved under normal-phase conditions, using a mobile phase consisting of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) mixed with a polar modifier, such as an alcohol (e.g., isopropanol, ethanol). nih.govmdpi.com The choice of CSP and the composition of the mobile phase are critical for achieving optimal resolution between the enantiomers. shimadzu.com This method is the gold standard for accurately determining the enantiomeric excess of a chiral sample. mdpi.com

Table 3: Typical Conditions for Chiral HPLC Separation

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~280 nm |

| Column Temperature | Ambient |

Computational Chemistry and Theoretical Modeling of 4,5 Dimethoxy 2,3 Dihydro 1h Inden 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic behavior of 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine. These methods model the molecule at the subatomic level to predict its properties and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. niscpr.res.inresearchgate.net For this compound, a typical DFT study would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. This is often achieved using functionals like B3LYP combined with a basis set such as 6-31G(d,p), which provides a good balance between accuracy and computational cost. nih.govnih.gov

| Parameter | Atom Pair/Triplet | Theoretical Value |

| Bond Length | C-N | 1.47 Å |

| C-O (methoxy) | 1.36 Å | |

| C=C (aromatic) | 1.40 Å | |

| Bond Angle | C-N-H | 110.0° |

| C-O-C (methoxy) | 118.0° | |

| Dihedral Angle | C-C-C-N | Varies with conformation |

Note: The data in this table is hypothetical and serves as an illustrative example of typical results from DFT calculations.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netufla.br The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. scribd.com

The energy of the HOMO is related to the molecule's ionization potential (its ability to donate an electron), while the LUMO's energy relates to its electron affinity (its ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. bhu.ac.in A small energy gap generally implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the methoxy (B1213986) and amine groups are expected to significantly influence the energies and spatial distributions of these orbitals.

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Primarily localized on the dimethoxy-substituted benzene (B151609) ring and the nitrogen atom of the amine group, indicating these are the primary sites for electrophilic attack. |

| LUMO | 1.5 | Distributed across the aromatic and cyclopentane (B165970) rings, suggesting these regions are susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 7.3 | A larger gap suggests high kinetic stability and low chemical reactivity. |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum calculations provide a static picture of the most stable molecular structure, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.govresearchgate.net MD simulations are used to explore the conformational landscape of this compound, revealing its flexibility and the different shapes it can adopt. ajchem-a.com

In a typical MD simulation, the molecule is placed in a simulated environment, often a box of water molecules (e.g., TIP3P model) to mimic physiological conditions. ulisboa.pt The interactions between all atoms are calculated using a force field, such as OPLS (Optimized Potentials for Liquid Simulations). The simulation then calculates the trajectory of each atom over a period, often nanoseconds, showing how the molecule moves, vibrates, and rotates. This analysis can identify the most stable and frequently occurring conformations, which is crucial for understanding how the molecule might bind to a biological target. researchgate.net

| Parameter | Value/Type | Purpose |

| Force Field | OPLS 2005 | Defines the potential energy and forces between atoms. |

| Solvent Model | TIP3P Water | Simulates an aqueous environment. |

| Simulation Time | 100 ns | Allows for sufficient exploration of conformational space. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

Note: This table represents a typical setup for an MD simulation.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be used to verify the structure of a synthesized compound. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. bas.bgliverpool.ac.uk

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for this compound. nih.govnih.gov These predicted shifts are then compared against experimentally obtained spectra. A strong correlation between the predicted and experimental values provides high confidence in the assigned molecular structure. Discrepancies can point to incorrect structural assignments or suggest the presence of different conformations in solution. mdpi.com

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| H on C1 (amine) | 4.25 | 4.21 |

| CH₂ at C2 | 2.10, 2.45 | 2.08, 2.42 |

| CH₂ at C3 | 2.85, 3.05 | 2.83, 3.01 |

| OCH₃ at C4 | 3.85 | 3.82 |

| OCH₃ at C5 | 3.88 | 3.86 |

| Aromatic H | 6.80, 6.95 | 6.78, 6.92 |

Note: The data in this table is hypothetical, illustrating the comparison between predicted and experimental NMR data.

Theoretical Prediction of Reaction Pathways and Energetics

Theoretical calculations can be used to explore the potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and transition states. nih.gov

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Indenamine + Electrophile) | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.4 |

| 4 | Transition State 2 | +10.8 |

| 5 | Products | -20.5 |

Note: This table provides a hypothetical energy profile for a reaction involving this compound.

Derivatization Chemistry and Functionalization of 4,5 Dimethoxy 2,3 Dihydro 1h Inden 1 Amine

Modification of the Amine Functionality

The primary amine group is the most nucleophilic and basic site in the molecule, making it the primary target for a wide array of derivatization reactions.

Acylation, Sulfonylation, and Carbamate Formation

The primary amine of 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. Carbamate derivatives can be prepared through reaction with chloroformates or by other modern carbamoylation methods. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of amine-containing compounds. While specific examples for this compound are not prevalent in the reviewed literature, these are standard transformations for primary amines.

Table 1: General Reactions of the Amine Functionality

| Reaction Type | Reagent Class | Product Class |

|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl Halides | Sulfonamides |

Alkylation and Quaternization Reactions

N-alkylation of the amine can be achieved using alkyl halides or through reductive amination. For instance, related compounds like 5-methoxy-2,3-dihydro-1H-inden-1-amine have been N-alkylated with various anilines in the presence of an acid catalyst. arkat-usa.org A patent describes the N-alkylation of 2,3-dihydro-1H-inden-1-amine with propargyl halides or sulfonates in the presence of an organic or inorganic base. google.com These methods are, in principle, applicable to the 4,5-dimethoxy analogue.

Exhaustive alkylation of the primary amine with an excess of an alkylating agent, such as methyl iodide, would lead to the formation of a quaternary ammonium (B1175870) salt. wikipedia.org These permanently charged compounds have applications as phase-transfer catalysts and antimicrobial agents. wikipedia.org

Table 2: Examples of N-Alkylation Reactions of Aminoindanes

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| 5-methoxy-2,3-dihydro-1H-inden-1-ol and m-toluidine | p-Toluenesulfonic acid in 1,2-dichloroethane | 50 °C | N-(m-tolyl)-5-methoxy-2,3-dihydro-1H-inden-1-amine |

Formation of Salts (e.g., Hydrochloride Salts)

As a primary amine, this compound is basic and readily forms salts with various inorganic and organic acids. The hydrochloride salt is a common form for improving the stability and aqueous solubility of amine-containing compounds. google.com The formation of the hydrochloride salt is typically achieved by treating a solution of the free base in an organic solvent with hydrochloric acid (either gaseous or in solution).

Functionalization of the Aromatic Ring and Methoxy (B1213986) Groups

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effects of the two methoxy groups and the alkyl portion of the indane ring. masterorganicchemistry.commasterorganicchemistry.com The directing effects of these substituents would likely favor substitution at the C-6 and C-7 positions. Potential EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. youtube.com

The methoxy groups themselves can be sites of chemical modification. O-demethylation, for instance, can be achieved using strong acids like HBr or Lewis acids such as BBr3, which would yield the corresponding dihydroxy derivative. nih.gov

Regioselective Transformations of the Indane System

The indane scaffold can undergo various transformations, although the regioselectivity of these reactions will be influenced by the existing substituents. wikipedia.org For example, oxidation of the benzylic C-H bonds could be explored. The development of C-H functionalization methodologies may allow for the direct introduction of new functional groups onto the indane ring in a regioselective manner. nih.gov

Cyclization Reactions and Formation of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. As a β-arylethylamine derivative, it can participate in classic cyclization reactions.

One such reaction is the Bischler-Napieralski reaction , which involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form a 3,4-dihydroisoquinoline. wikipedia.orgnrochemistry.comorganic-chemistry.orgjk-sci.com To utilize this reaction, the primary amine of this compound would first need to be acylated. The resulting amide could then undergo cyclization. The electron-rich nature of the aromatic ring in the target molecule would facilitate this electrophilic substitution reaction. nrochemistry.com

Another important cyclization is the Pictet-Spengler reaction , which is the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. nih.gov This reaction offers a direct route to fused heterocyclic systems from this compound and a suitable carbonyl compound.

These cyclization strategies are powerful tools for building molecular complexity and accessing novel polycyclic scaffolds with potential biological activity.

Table 3: Potential Cyclization Reactions

| Reaction Name | Precursor | Reagents | Product Type |

|---|---|---|---|

| Bischler-Napieralski | N-acyl-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine | POCl3, P2O5 | Fused 3,4-dihydroisoquinoline |

Applications of 4,5 Dimethoxy 2,3 Dihydro 1h Inden 1 Amine and Its Analogues in Advanced Organic Synthesis

Utilization as Chiral Building Blocks in Asymmetric Synthesis

Chiral amines are of paramount importance in asymmetric synthesis, where they can act as chiral auxiliaries, resolving agents, or key components of chiral catalysts and ligands. sigmaaldrich.comyale.edu 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine, available in enantiomerically pure forms, is an exemplary chiral building block. Its utility stems from the defined stereochemistry at the amine-bearing carbon, which can direct the stereochemical outcome of subsequent reactions.

The development of methodologies to create stereochemically complex molecules often relies on an expanded "chiral pool" of readily available, optically pure starting materials. nih.gov Asymmetric catalysis, in particular, has provided a powerful means to access chiral compounds that are not abundant in nature. nih.gov In this context, enantiopure aminoindanes like the title compound are valuable assets. They can be incorporated into a target molecule, transferring their chirality, or used to control the formation of new stereocenters.

Research in asymmetric synthesis has demonstrated the broad applicability of chiral amines in various transformations. sigmaaldrich.com For instance, they are used to synthesize atropisomeric phosphoramidites for highly enantioselective copper-catalyzed conjugate additions or serve as crucial components in the synthesis of bioactive molecules. sigmaaldrich.com The rigid indane backbone of this compound can provide a well-defined steric environment, influencing the facial selectivity of reactions at adjacent centers, a critical factor in diastereoselective synthesis. nih.gov The preparation of chiral building blocks through methods like organocatalytic intramolecular Michael reactions highlights the strategic importance of creating complex stereochemical arrangements that can be used in the total synthesis of natural products like alkaloids. elsevierpure.com

Table 1: Representative Asymmetric Transformations Employing Chiral Amine Building Blocks

| Reaction Type | Role of Chiral Amine | Typical Outcome |

|---|---|---|

| Diastereoselective Alkylation | Chiral Auxiliary | High diastereomeric excess (d.e.) |

| Asymmetric Cycloaddition | Component of Chiral Ligand | High enantiomeric excess (e.e.) |

| Resolution of Racemates | Resolving Agent | Separation of Enantiomers |

| Organocatalysis | Chiral Catalyst | Enantioselective C-C bond formation |

Role as Synthetic Intermediates for Complex Organic Molecules

The synthesis of complex organic molecules, especially those with biological activity, often requires multi-step sequences starting from versatile intermediates. nih.govpitt.edu The indane skeleton is a core feature in numerous pharmaceuticals, making its derivatives, such as this compound, valuable synthetic intermediates. nih.gov The functional groups present—a primary amine, a dimethoxy-substituted aromatic ring, and an aliphatic cyclopentyl ring—offer multiple points for chemical modification.

Reductive amination is a cornerstone reaction in organic synthesis for creating carbon-nitrogen bonds and is widely used to produce various amines. youtube.comrsc.orgresearchgate.net The primary amine of this compound can be readily acylated, alkylated, or used in reductive amination protocols to build more elaborate structures. Furthermore, the electron-rich aromatic ring is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can be used for further derivatization.

For example, the indane-1,3-dione scaffold, a related analogue, is a precursor for a wide array of annulated and spiro-molecular systems through multicomponent reactions. nih.govresearchgate.netnih.gov Similarly, the aminoindane framework can be elaborated into complex heterocyclic systems. The synthesis of tailor-made amino acids, which are critical components in medicinal chemistry, often employs chiral intermediates to control stereochemistry. nih.gov Chiral Ni(II) complexes of Schiff bases, for instance, are used for the asymmetric synthesis of unique α-amino acids, demonstrating a pathway where a chiral amine moiety could be used to direct alkylation reactions with high stereocontrol. nih.gov

Precursors to Indane-Based Chemical Probes

Fluorescent probes are indispensable tools in biomedical research and diagnostics, enabling the visualization of biological processes, ions, and molecules within living systems. mdpi.com The design of a fluorescent probe often involves a fluorophore (the light-emitting component) connected to a recognition moiety that selectively interacts with the target analyte. nih.gov

Indane derivatives can serve as the structural core for such probes. The amine group of this compound is a particularly useful handle for covalently attaching a fluorophore, such as fluorescein (B123965) or a BODIPY dye. nih.govcsic.es This conjugation can be achieved through the formation of an amide or sulfonamide bond. The indane scaffold itself can be tailored to enhance binding affinity and specificity to a biological target, such as a protein or enzyme.

The development of natural product-based fluorescent agents is a growing area of interest, as these probes often exhibit greater biocompatibility. mdpi.com By modifying a molecule like this compound, which is derived from a privileged chemical scaffold, it is possible to create probes for specific applications. For instance, probes can be designed to monitor the release of signaling molecules like nitric oxide (NO) or to visualize microtubule dynamics in cancer cells. nih.govcsic.es The synthesis of such probes often relies on the strategic functionalization of a core structure, a role for which this aminoindane is well-suited. mdpi.com

Table 2: Functional Components of a Chemical Probe Based on the Aminoindane Scaffold

| Component | Function | Potential Modification from this compound |

|---|---|---|

| Recognition Moiety | Binds to the biological target of interest. | The indane ring system and its substituents. |

| Linker | Covalently connects the recognition moiety to the fluorophore. | Derived from the primary amine group. |

| Fluorophore | Emits light upon excitation for detection. | Attached to the linker. |

| Solubilizing Groups | Enhance solubility in aqueous biological media. | Can be introduced on the aromatic ring. |

Catalytic Applications in Chemical Processes

The application of chiral amines extends beyond their role as stoichiometric building blocks to the realm of catalysis. sigmaaldrich.com They can function as organocatalysts themselves or act as chiral ligands for transition metals in asymmetric catalysis. nih.govmdpi.com The primary amine in this compound can participate in catalytic cycles, for example, through the formation of enamine or iminium ion intermediates, which is a common activation mode in organocatalysis. nih.govnih.gov

In transition metal catalysis, the amine can coordinate to a metal center. By designing and synthesizing derivatives of this compound, it is possible to create bidentate or polydentate ligands. For example, modification of the amine or the aromatic ring could introduce a second coordinating group (e.g., a phosphine (B1218219), an alcohol, or another amine), creating a chiral chelating ligand. Such ligands are crucial for inducing enantioselectivity in a wide range of metal-catalyzed reactions, including hydrogenations, C-C bond formations, and oxidations. nih.gov

Chiral 1,2- and 1,3-diamine derivatives have been extensively studied as catalysts for reactions like the asymmetric Mannich reaction. nih.gov These catalysts often work through a cooperative mechanism where one amine group forms an enamine intermediate while the other, often protonated, interacts with the electrophile. nih.gov Similarly, chiral aldehyde catalysts, often derived from amino acids or BINOL structures, have proven effective in promoting asymmetric transformations of amino esters, showcasing the power of chiral environments to control stereoselectivity. nih.govresearchgate.netfrontiersin.org The rigid stereogenic framework of this compound makes it a promising candidate for development into a novel class of chiral ligands or organocatalysts for such applications.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine, and how are they applied?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. For example, NMR (400 MHz, CDCl) reveals characteristic aromatic proton signals (δ 7.41–7.31 ppm) and methoxy group resonances (δ 3.80–3.70 ppm) . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, as seen in [M+H] peaks (e.g., 673.3152 for CHO) . High-Performance Liquid Chromatography (HPLC) with chiral columns ensures enantiomeric purity, as demonstrated in asymmetric synthesis workflows .

Q. What synthetic routes are commonly employed to synthesize this compound?

- Answer: Asymmetric hydrogenation of cyclic ketoximes using chiral phosphine ligands (e.g., 10 mol% catalyst loading) is a key method, yielding enantiomerically pure intermediates for Parkinson’s drug precursors like Rasagiline . Multi-step syntheses involve functional group transformations, such as benzyloxy protection/deprotection and regioselective methoxylation, as detailed in biomimetic total syntheses .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated during asymmetric synthesis of this compound?

- Answer: Chiral HPLC with UV/Vis detection is standard, but advanced methods include -NMR analysis of diastereomeric derivatives (e.g., using Mosher’s esters) . Crystallographic refinement via SHELX software (e.g., SHELXL for small-molecule refinement) provides unambiguous stereochemical assignment . Enantiomeric excess (ee) can also be quantified via polarimetry or circular dichroism (CD) spectroscopy .

Q. What strategies optimize reaction yields in multi-step syntheses involving halogenated derivatives of this compound?

- Answer: Catalyst screening (e.g., Pd/C for debenzylation) and solvent optimization (e.g., THF for solubility) improve step efficiency . For brominated analogs (e.g., 6-bromo derivatives), microwave-assisted reactions reduce reaction times and byproduct formation . Yield tracking via LC-MS at each step identifies bottlenecks early .

Q. How can contradictions in NMR data across studies be resolved?

- Answer: Discrepancies in chemical shifts (e.g., δ 2.49 ppm for methyl groups vs. δ 2.70 ppm in other studies) may arise from solvent effects or impurities. Cross-validation with computational NMR (DFT calculations) and independent synthesis replicates are critical . Database cross-referencing (e.g., PubChem CID 7000084) ensures alignment with published spectra .

Q. What are the best practices for handling air-sensitive intermediates in the synthesis of this compound?

- Answer: Use Schlenk-line techniques under inert atmospheres (N/Ar) for moisture-sensitive steps, such as Grignard reagent additions . Storage in flame-sealed ampoules or desiccators with molecular sieves prevents degradation . Safety protocols (e.g., fume hoods, PPE) mitigate risks from volatile byproducts like HCl gas .

Methodological Considerations

- Data Validation: Always cross-reference experimental HRMS/NMR with computational tools (e.g., Gaussian for DFT) and crystallographic data (SHELX refinement) .

- Scalability: Pilot reactions at milligram scale with rigorous purity checks (HPLC >98%) precede larger batches .

- Safety: Adhere to GHS guidelines for lab handling, including emergency eyewash stations and spill containment protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.